

cross-reactivity of SPDZi1 with other PDZ-containing proteins

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Compound of Interest

Compound Name: SPDZi1

Cat. No.: B15579276

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Important Notice Regarding SPDZi1 Data

The primary research article describing **SPDZi1**, a preprint by Yunseok Heo and colleagues, was withdrawn by the authors in June 2024. The authors have stated their intention to correct and validate errors before resubmission and have requested that the current preprint not be cited. Consequently, there is currently no publicly available, validated scientific data on the cross-reactivity of **SPDZi1** with other PDZ-containing proteins.

In lieu of specific data for **SPDZi1**, this guide will serve as a comprehensive template for researchers, scientists, and drug development professionals on how to structure and present a comparison of a novel PDZ domain inhibitor's cross-reactivity. For illustrative purposes, we will use a hypothetical inhibitor, designated "Inhibitor X."

Comparative Analysis of Inhibitor X Cross-Reactivity with PDZ-Containing Proteins

This guide provides an objective comparison of the binding affinity and selectivity of a hypothetical PDZ domain inhibitor, Inhibitor X, against its primary target and a panel of other PDZ-containing proteins. The methodologies for the supporting experimental data are detailed to ensure reproducibility.

Data Presentation: Quantitative Comparison of Binding Affinities

The selectivity of Inhibitor X was assessed against a panel of representative PDZ domains from different families. The binding affinities, expressed as dissociation constants (K_d), were determined using Isothermal Titration Calorimetry (ITC).

Target Protein	PDZ Domain(s)	K_d of Inhibitor X (μM)	Notes
Syntenin-1	PDZ1-2	2.5	Primary Target
Scribble	PDZ1	> 200	No significant binding detected
DLG4 (PSD-95)	PDZ3	85.6	Weak interaction observed
ZO-1	PDZ1	150.2	Negligible binding
PICK1	PDZ	45.3	Moderate off-target binding
PAR-3	PDZ2	> 200	No significant binding detected
TIP-1	PDZ	98.7	Weak interaction observed

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of Inhibitor X binding to various PDZ domains.

- Protein Preparation: Recombinant PDZ domains were expressed in *E. coli* and purified by affinity and size-exclusion chromatography. The final buffer for all proteins was 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.

- Ligand Preparation: Inhibitor X was dissolved in the same buffer as the proteins to a final concentration of 500 μM .
- ITC Experiment:
 - The sample cell of a MicroCal PEAQ-ITC instrument was filled with the PDZ domain solution at a concentration of 50 μM .
 - The syringe was filled with the 500 μM Inhibitor X solution.
 - The experiment consisted of an initial 0.4 μL injection followed by 18 injections of 2 μL at 150-second intervals.
 - The cell was maintained at 25°C with a stirring speed of 750 rpm.
- Data Analysis: The resulting thermograms were analyzed using the MicroCal PEAQ-ITC Analysis Software, fitting the data to a one-site binding model to determine the thermodynamic parameters.

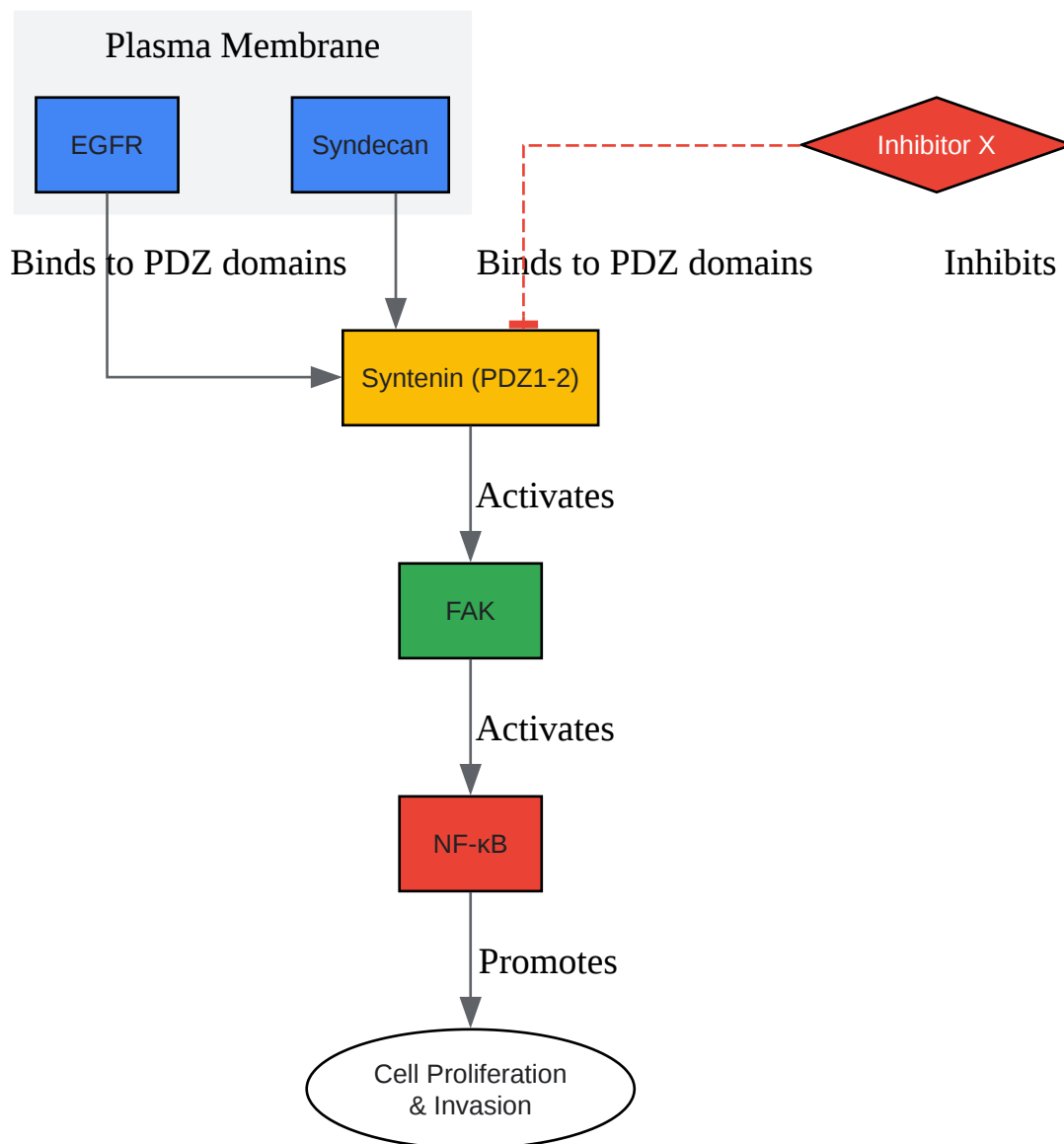
^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

HSQC NMR titration was used to confirm the binding of Inhibitor X to the target PDZ domain and to identify the residues involved in the interaction.

- Sample Preparation: A 100 μM solution of uniformly ^{15}N -labeled Syntenin PDZ1-2 was prepared in the phosphate buffer described above, with the addition of 10% D_2O .
- Titration: A stock solution of 10 mM Inhibitor X was incrementally added to the ^{15}N -labeled protein solution to achieve final molar ratios of protein to ligand of 1:0.5, 1:1, 1:2, and 1:4.
- NMR Data Acquisition: ^1H - ^{15}N HSQC spectra were recorded at 298 K on a Bruker 600 MHz spectrometer equipped with a cryoprobe.
- Data Analysis: Chemical shift perturbations (CSPs) of the backbone amide signals upon addition of Inhibitor X were calculated using the formula: $\text{CSP} = \sqrt{[\Delta\delta\text{H}^2 + (0.15 \times \Delta\delta\text{N})^2]}$. The residues with significant CSPs were mapped onto the structure of the PDZ domain to identify the binding site.

Mandatory Visualization

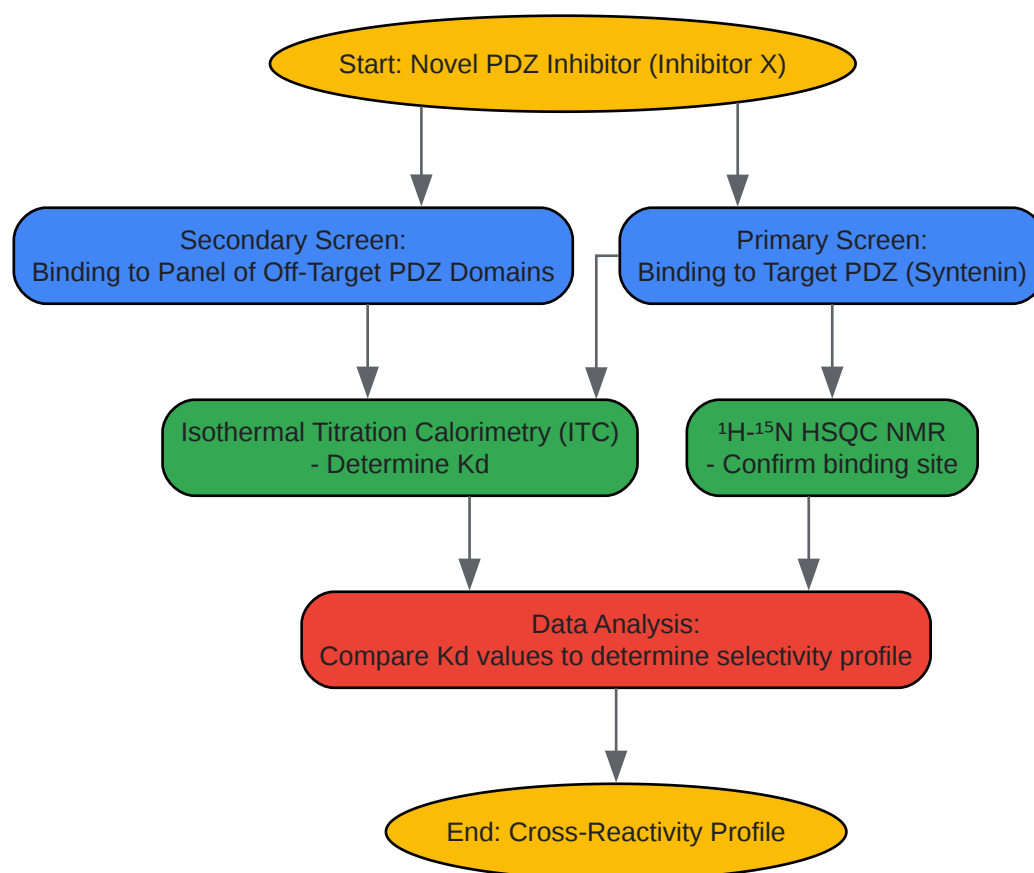
Syntenin Signaling Pathway and Inhibition by Inhibitor X



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Caption: A simplified diagram of the Syntenin signaling pathway in glioblastoma and its inhibition by Inhibitor X.

Experimental Workflow for Cross-Reactivity Screening



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Caption: The experimental workflow for determining the cross-reactivity profile of a novel PDZ domain inhibitor.

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